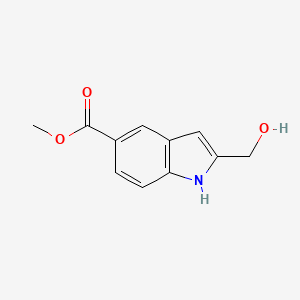

Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate

Description

Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate is a substituted indole derivative characterized by a hydroxymethyl group at position 2 and a methyl ester at position 5 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products.

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-5,12-13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWQGEONUTXDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202103 | |

| Record name | 2-Hydroxymethyl-1H-indole-5-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190071-26-2 | |

| Record name | 2-Hydroxymethyl-1H-indole-5-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190071-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxymethyl-1H-indole-5-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the commercially available indole-5-carboxylic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl indole-5-carboxylate.

Hydroxymethylation: The methyl ester is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 2-position of the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of indole-5-carboxylic acid are esterified in industrial reactors.

Continuous Hydroxymethylation: The hydroxymethylation step is carried out in continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Methyl 2-formyl-1H-indole-5-carboxylate.

Reduction: Methyl 2-(hydroxymethyl)-1H-indole-5-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial Production

In industrial settings, these reactions are scaled up using continuous flow reactors to ensure consistent quality and yield.

Chemistry

This compound is utilized as an intermediate in synthesizing complex organic molecules and natural products. Its unique structure allows for the development of various derivatives that can be tailored for specific applications.

Biology

Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate is significant in studying indole-based biochemical pathways. It has been shown to interact with enzymes involved in tryptophan metabolism and serotonin synthesis, indicating its potential role in neuropharmacology.

Medicine

The compound is being investigated for its pharmacological properties, particularly:

- Anti-inflammatory Activity : Research suggests that derivatives of this compound may exhibit anti-inflammatory effects.

- Anticancer Properties : Indoles are known for their ability to inhibit cancer cell proliferation, making this compound a candidate for further studies in oncology .

Case Studies and Research Findings

- Antiviral Activity : Recent studies have explored derivatives of indole compounds as inhibitors of HIV-1 integrase. These studies emphasize the importance of structural modifications in enhancing inhibitory activity against viral targets .

- Biological Activity : Indole derivatives have been shown to possess various biological activities, including antimicrobial and anticancer effects. This compound could serve as a scaffold for developing new therapeutics targeting these diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors that recognize indole structures.

Pathways: It may modulate biochemical pathways involving tryptophan metabolism and serotonin synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions between methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate and related indole derivatives include:

- Substituent Position : The hydroxymethyl group at position 2 contrasts with substituents at positions 3, 5, 6, or 7 in other compounds (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid or methyl 5-iodo-1H-indole-6-carboxylate ).

- Functional Groups : Compared to esters with halogens (e.g., 5-chloro or 5-iodo) or alkoxy groups (e.g., 5-benzyloxy or 5-isopropoxy), the hydroxymethyl group introduces higher polarity, influencing solubility and hydrogen-bonding capacity .

Physical Properties

*Inferred based on structural analogs.

- Melting Points : Esters with bulky substituents (e.g., benzyloxy) exhibit higher melting points (~193–195°C) due to reduced molecular flexibility , while polar groups like hydroxymethyl may lower melting points via intermolecular hydrogen bonding.

- log P : The hydroxymethyl group reduces lipophilicity (log P ~1.2–1.5) compared to alkoxy-substituted analogs (log P 3.8–4.0) , enhancing aqueous solubility.

Biological Activity

Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, interactions with molecular targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets and biochemical pathways:

- Molecular Targets : The compound interacts with enzymes and receptors that recognize indole structures. This interaction is crucial for modulating pathways related to tryptophan metabolism and serotonin synthesis, which are vital in numerous physiological processes.

- Pathways : It may influence several biochemical pathways, including those involved in neurotransmitter regulation and immune responses. The modulation of these pathways highlights the compound's potential therapeutic applications, particularly in neuropharmacology and immunology.

Antiviral Properties

Recent studies have indicated that indole derivatives, including this compound, exhibit significant antiviral properties. Notably, indole-2-carboxylic acid derivatives have been shown to effectively inhibit HIV-1 integrase, a critical enzyme in the viral life cycle. The binding conformation analysis revealed that these compounds can chelate magnesium ions within the active site of the integrase, thereby inhibiting its activity .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in various cancer cell lines. For example, compounds structurally similar to this indole derivative have shown IC50 values indicating potent cytotoxic effects against HeLa and HepG2 cells. These findings suggest a promising application in cancer therapeutics .

Study 1: HIV-1 Integrase Inhibition

In a recent study, a series of indole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 integrase. This compound was included in this evaluation due to its structural similarities to more potent derivatives. The results indicated that modifications at specific positions on the indole core significantly enhanced inhibitory activity, with some derivatives achieving IC50 values as low as 0.13 μM against integrase .

Study 2: Anticancer Activity

Another study focused on the synthesis of various indole derivatives and their biological evaluation against several cancer cell lines. The results showed that certain modifications at the 2-position of the indole ring led to increased cytotoxicity. For instance, compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Data Table: Biological Activity Summary

| Activity Type | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| HIV-1 Integrase Inhibition | This compound | 0.13 | HIV-1 Integrase |

| Cytotoxicity | Similar Indole Derivative | 62.37 | HeLa Cell Line |

| Cytotoxicity | Similar Indole Derivative | MIC 250 | Gram-positive Bacteria |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.